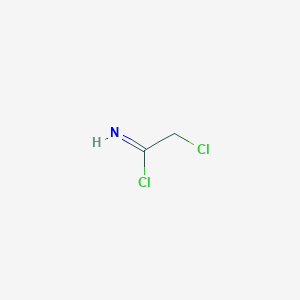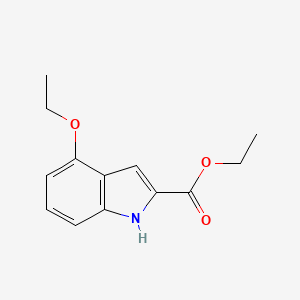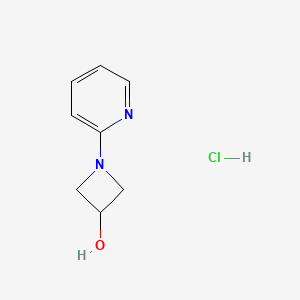
1-(Pyridin-2-yl)azetidin-3-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-2-yl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C8H11ClN2O.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride typically involves the reaction of pyridine derivatives with azetidin-3-ol under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions . The reaction conditions often include the use of solvents like toluene and ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
1-(Pyridin-2-yl)azetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOH in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced azetidin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-(Pyridin-2-yl)azetidin-3-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Pyridin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
1-(Pyridin-4-yl)azetidin-3-ol hydrochloride: Similar structure but with the pyridine ring attached at the 4-position.
1-(Pyridin-3-yl)azetidin-3-ol hydrochloride: Similar structure but with the pyridine ring attached at the 3-position.
Uniqueness
1-(Pyridin-2-yl)azetidin-3-ol hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers .
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
1-pyridin-2-ylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-7-5-10(6-7)8-3-1-2-4-9-8;/h1-4,7,11H,5-6H2;1H |
InChIキー |
ZYNLUJGUNRIWPI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C2=CC=CC=N2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
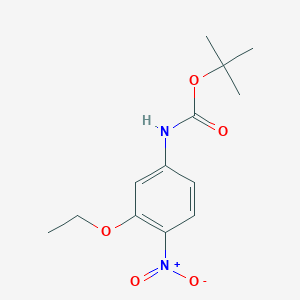
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

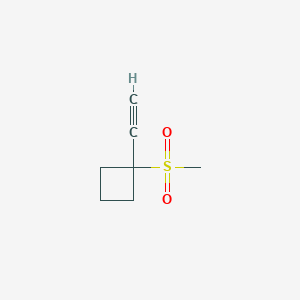
![Rac-methyl (1r,2r,3s,4s)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13506556.png)
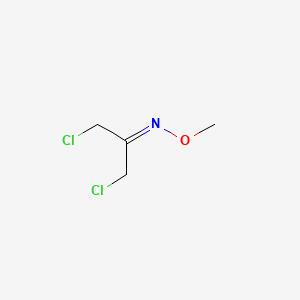
![tert-butyl 5-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B13506569.png)
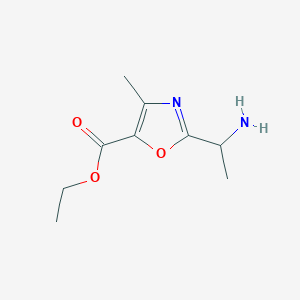
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
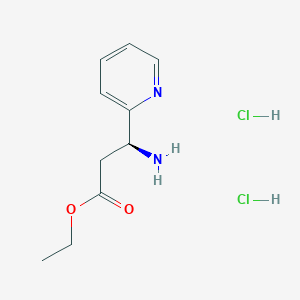
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
